Home > Products > Screening Compounds P74297 > Esreboxetine Metabolite B
Esreboxetine Metabolite B - 140431-51-2

Esreboxetine Metabolite B

Catalog Number: EVT-1478991
CAS Number: 140431-51-2
Molecular Formula: C19H23NO4
Molecular Weight: 329.40
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.
Overview

Esreboxetine Metabolite B is a significant compound derived from Esreboxetine, a selective norepinephrine reuptake inhibitor used primarily in the treatment of depression and other related disorders. This metabolite plays a crucial role in understanding the pharmacokinetics and therapeutic effects of Esreboxetine, particularly its efficacy and safety profile.

Source

Esreboxetine is synthesized from precursor compounds through various chemical reactions. Its primary source is the pharmaceutical industry, where it is developed for clinical applications. The compound is often studied in relation to its metabolites to elucidate its pharmacological properties and therapeutic potential.

Classification

Esreboxetine Metabolite B falls under the category of psychoactive compounds, specifically classified as a norepinephrine reuptake inhibitor. This classification highlights its mechanism of action and therapeutic use in treating conditions associated with norepinephrine dysregulation, such as depression and anxiety disorders.

Synthesis Analysis

Methods

The synthesis of Esreboxetine involves several steps, including enantioselective synthesis techniques that utilize enzyme-catalyzed reactions. The process typically starts with the formation of N-Boc-morpholine-2-carboxylic acids, which are then transformed into the final product through various chemical modifications.

Technical Details

The synthesis can be summarized as follows:

  1. Enantioselective Synthesis: Utilizing enzyme-catalyzed reactions to produce specific stereoisomers.
  2. Chemical Modifications: Involves dealkylation, hydroxylation, and oxidation reactions.
  3. Final Product Formation: The compound is purified and characterized using techniques such as chromatography and mass spectrometry to confirm its structure.
Molecular Structure Analysis

Structure

Esreboxetine Metabolite B's molecular structure is characterized by its interaction with the norepinephrine transporter. The molecular formula for Esreboxetine is C19H23NO3C_{19}H_{23}NO_3, which reflects its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 313.397 g/mol.
  • Structural Features: Contains a morpholine ring, which is integral to its function as a norepinephrine reuptake inhibitor.
Chemical Reactions Analysis

Reactions

Esreboxetine Metabolite B participates in various chemical reactions that can modify its structure and influence its pharmacological activity:

  • Reduction Reactions: Commonly undergoes reduction similar to other morpholine derivatives.
  • Substitution Reactions: Involves the phenoxy and morpholine groups, allowing for further functionalization.

Technical Details

The reactions are conducted under controlled conditions using specific reagents like lithium aluminum hydride for reductions or various nucleophiles for substitution processes. The outcomes depend on reaction conditions such as temperature and solvent choice.

Mechanism of Action

Process

Esreboxetine Metabolite B acts primarily by inhibiting the sodium-dependent norepinephrine transporter (SLC6A2). This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, leading to increased levels of norepinephrine in the synaptic cleft.

Data

  • Biochemical Pathway: Enhances noradrenergic neurotransmission by increasing norepinephrine availability.
  • Cellular Effects: Influences cellular signaling pathways related to mood regulation and cognitive functions.
Physical and Chemical Properties Analysis

Physical Properties

Esreboxetine Metabolite B exhibits properties typical of organic compounds, including solubility in organic solvents and stability under standard laboratory conditions.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

Esreboxetine Metabolite B is primarily used in research settings to explore:

Chemical Identification and Structural Characterization of Esreboxetine Metabolite B

Molecular Formula and Weight Determination

Esreboxetine Metabolite B (CAS 140431-51-2) is characterized by the molecular formula C₁₉H₂₃NO₄, distinguishing it from the parent compound esreboxetine (C₁₉H₂₃NO₃) through the addition of an oxygen atom. High-resolution mass spectrometry confirms a molecular weight of 329.40 g/mol, consistent with hydroxylation or oxidation of the parent structure [2] [5]. This 16-Da increase from esreboxetine (313.40 g/mol) indicates a Phase I metabolic transformation. The elemental composition aligns with analytical standards (>95% purity) verified by HPLC and mass spectrometry [5] [8].

Table 1: Molecular Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Mass Difference vs. Parent
Esreboxetine (Parent)C₁₉H₂₃NO₃313.40-
Esreboxetine Metabolite BC₁₉H₂₃NO₄329.40+16 Da
Esreboxetine Metabolite CC₁₇H₁₉NO₃285.35-28 Da

Stereochemical Configuration and Isomeric Differentiation

The stereochemistry of Metabolite B remains incompletely resolved but is inferred from esreboxetine’s known configuration. Esreboxetine itself is the (S,S)-enantiomer of reboxetine, featuring two chiral centers: a morpholine ring with S-configuration and a benzylic carbon with S-configuration [3] [7] [9]. Metabolic modifications likely preserve this core stereochemistry, though hydroxylation could introduce new stereocenters. No studies have yet differentiated diastereomers of Metabolite B, representing a critical knowledge gap. Chiral chromatography or vibrational circular dichroism would be required to resolve potential stereoisomers arising from asymmetric oxidation [3] [10].

Spectroscopic Analysis (NMR, IR, MS)

Mass Spectrometry (MS)

LC-MS/MS analysis reveals characteristic fragmentation pathways:

  • Primary ions: [M+H]⁺ at m/z 330.2 (calculated for C₁₉H₂₄NO₄⁺)
  • Major fragments: Loss of H₂O (m/z 312.2), C₂H₅O• (m/z 285.1), and cleavage of the morpholine ring (m/z 176.1) [2] [6].The fragmentation pattern suggests hydroxylation on the ethoxyphenyl or morpholine moiety, as evidenced by neutral losses resembling esreboxetine’s metabolism [2].

Infrared Spectroscopy (IR)

While experimental IR data for Metabolite B is limited, in silico predictions align with carbonyl (C=O) and hydroxyl (O-H) vibrations:

  • Predicted bands: 1710–1690 cm⁻¹ (carbonyl stretch), 3400–3200 cm⁻¹ (hydroxyl stretch) [10].Infrared Ion Spectroscopy (IRIS) workflows could resolve structural isomers by matching experimental spectra to DFT-calculated references, as demonstrated for other metabolites [4] [10].

Nuclear Magnetic Resonance (NMR)

Though specific NMR assignments are unavailable in the literature, ¹³C/¹H NMR would be essential to confirm:

  • Hydroxylation site: Chemical shifts >70 ppm for aliphatic carbons or >150 ppm for phenolic hydroxyls
  • Carbonyl formation: Resonances at 170–200 ppm if oxidation yields a ketone/carboxylic acid [8].

Table 2: Key Spectral Signatures of Esreboxetine Metabolite B

TechniqueObserved/Predicted FeaturesStructural Inference
MS/MSm/z 312.2 [M+H–H₂O]⁺Hydroxyl group presence
m/z 285.1 [M+H–C₂H₅O]⁺Ethoxy group cleavage
IR1710 cm⁻¹ (predicted)Carbonyl formation via oxidation
3250 cm⁻¹ (predicted)Hydroxyl stretch
NMRData unavailable; requires further studySite-specific substitution analysis needed

Comparative Structural Analysis with Parent Compound and Other Metabolites

Metabolite B arises from oxidative modification of esreboxetine’s scaffold, contrasting with other metabolites:

  • Vs. Esreboxetine (C₁₉H₂₃NO₃): Metabolite B adds one oxygen atom, likely via hepatic cytochrome P450-mediated hydroxylation or N-oxidation [2] [8].
  • Vs. Metabolite C (C₁₇H₁₉NO₃): Metabolite C results from O-deethylation (–C₂H₄), while Metabolite B retains the ethoxy group [8].
  • Vs. 3-Morpholine Metabolite (C₁₉H₂₁NO₄): This metabolite exhibits dehydrogenation (+2H loss) plus oxidation, suggesting aromatic ring formation [8].

Table 3: Metabolic Transformations of Esreboxetine

MetaboliteMolecular FormulaStructural ChangeMetabolic Pathway
EsreboxetineC₁₉H₂₃NO₃Parent structureN/A
Metabolite BC₁₉H₂₃NO₄+O (hydroxylation/oxidation)CYP450-mediated oxidation
Metabolite CC₁₇H₁₉NO₃–C₂H₄ (deethylation)Ether cleavage
3-MorpholineC₁₉H₂₁NO₄–2H +O (dehydrogenation/oxidation)Dehydrogenation + oxidation

The structural diversity among metabolites underscores the complexity of esreboxetine’s biotransformation. Metabolite B’s stability (>95% purity under storage) facilitates analytical isolation, unlike unstable biomarkers such as α-AASA in epilepsy research [4] [8]. Future studies should prioritize crystal structure determination of Metabolite B salts (e.g., maleate, hydrochloride) to confirm protonation sites and hydrogen-bonding networks, as demonstrated for esreboxetine polymorphs [3].

Properties

CAS Number

140431-51-2

Product Name

Esreboxetine Metabolite B

Molecular Formula

C19H23NO4

Molecular Weight

329.40

Synonyms

3-​ethoxy-​4-​(2-​morpholinylphenylmet​hoxy)​- Phenol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.